molecular formula C9H14S B14335822 3-(3-Methylbutyl)thiophene CAS No. 110851-69-9

3-(3-Methylbutyl)thiophene

Cat. No.: B14335822
CAS No.: 110851-69-9
M. Wt: 154.27 g/mol
InChI Key: GFYZZTFYIPJJRT-UHFFFAOYSA-N
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Description

3-(3-Methylbutyl)thiophene is an organic compound belonging to the thiophene family, characterized by a five-membered ring containing one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Methylbutyl)thiophene can be achieved through several methods. One common approach involves the alkylation of thiophene with 3-methylbutyl halides under basic conditions. The reaction typically employs a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the thiophene, followed by the addition of the alkyl halide .

Industrial Production Methods: Industrial production of thiophene derivatives often utilizes catalytic processes. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are employed to introduce various substituents onto the thiophene ring. These methods offer high yields and regioselectivity, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 3-(3-Methylbutyl)thiophene undergoes several types of chemical reactions, including:

    Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the thiophene ring with an electrophile.

    Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction of thiophene derivatives can yield dihydrothiophenes.

Common Reagents and Conditions:

    Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst like iron (Fe) or sulfuric acid (H2SO4).

    Oxidation: Hydrogen peroxide (H2O2) or meta-chloroperoxybenzoic acid (mCPBA).

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed:

    Electrophilic Aromatic Substitution: Halogenated thiophenes, nitrothiophenes.

    Oxidation: Thiophene sulfoxides, thiophene sulfones.

    Reduction: Dihydrothiophenes.

Mechanism of Action

The mechanism of action of 3-(3-Methylbutyl)thiophene depends on its specific application. In the context of organic electronics, the compound’s conjugated system allows for efficient charge transport, making it useful in devices like OLEDs and OFETs. In biological systems, thiophene derivatives can interact with various molecular targets, such as enzymes or receptors, through non-covalent interactions, leading to their observed biological effects .

Comparison with Similar Compounds

    Thiophene: The parent compound, which lacks the 3-methylbutyl substituent.

    2,5-Dimethylthiophene: A derivative with methyl groups at the 2 and 5 positions.

    3-Hexylthiophene: A derivative with a hexyl group at the 3 position.

Uniqueness: 3-(3-Methylbutyl)thiophene is unique due to the presence of the 3-methylbutyl group, which can influence its physical and chemical properties, such as solubility and reactivity. This substituent can also affect the compound’s electronic properties, making it distinct from other thiophene derivatives .

Properties

CAS No.

110851-69-9

Molecular Formula

C9H14S

Molecular Weight

154.27 g/mol

IUPAC Name

3-(3-methylbutyl)thiophene

InChI

InChI=1S/C9H14S/c1-8(2)3-4-9-5-6-10-7-9/h5-8H,3-4H2,1-2H3

InChI Key

GFYZZTFYIPJJRT-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC1=CSC=C1

Origin of Product

United States

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